molecular formula C15H9N5O3 B11186418 7-(Furan-2-yl)-5-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(Furan-2-yl)-5-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11186418
M. Wt: 307.26 g/mol
InChI Key: PKCCAMHIKUDMJB-UHFFFAOYSA-N
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Description

“7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound that features a triazolopyrimidine core substituted with furan and nitrophenyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenated reagents or organometallic compounds.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for the synthesis of new heterocyclic compounds.

Biology

    Biological Activity Studies: Investigated for potential antimicrobial, antifungal, or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(furan-2-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(thiophen-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

“7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is unique due to the specific combination of the furan and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H9N5O3

Molecular Weight

307.26 g/mol

IUPAC Name

7-(furan-2-yl)-5-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H9N5O3/c21-20(22)11-5-3-10(4-6-11)12-8-13(14-2-1-7-23-14)19-15(18-12)16-9-17-19/h1-9H

InChI Key

PKCCAMHIKUDMJB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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